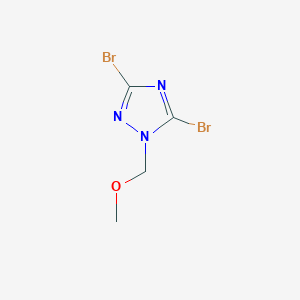
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Übersicht
Beschreibung
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound . It has a molecular weight of 178.23 . The IUPAC name for this compound is 6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is characterized by a fused system of two pyridine rings . The InChI code for this compound is 1S/C10H14N2O/c1-7-6-9-8 (4-3-5-11-9)12-10 (7)13-2/h6,11H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a solid compound .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Bioactive Compounds
The 1,5-naphthyridine core is a significant scaffold in medicinal chemistry due to its biological activity. The methoxy and methyl groups on the tetrahydro-1,5-naphthyridine ring can influence the compound’s interaction with biological targets. This compound can be used to synthesize various bioactive molecules that may exhibit therapeutic properties such as anticancer, antiviral, or anti-inflammatory effects .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine serves as a versatile building block. Its reactivity with electrophilic or nucleophilic reagents, and its potential for modifications through oxidations, reductions, and cross-coupling reactions, make it a valuable precursor for the synthesis of complex organic molecules .
Material Science: Formation of Metal Complexes
The naphthyridine moiety can act as a ligand in the formation of metal complexes. These complexes can have a variety of applications, including catalysis, optical materials, and as components in electronic devices. The ability to form stable complexes with metals can be exploited in designing new materials with desired properties .
Pharmacology: Drug Design and Discovery
Due to its structural similarity to naturally occurring bioactive compounds, 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be utilized in drug design. It can serve as a lead compound for the development of new drugs, with the potential to bind to various biological targets and modulate their activity .
Agricultural Chemistry: Pesticides and Herbicides
The structural framework of 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine can be tailored to create pesticides and herbicides. By modifying the side chains and functional groups, it’s possible to develop compounds that are effective against a wide range of agricultural pests and weeds .
Analytical Chemistry: Chromatographic Studies
This compound can be used as a standard or a derivative in chromatographic studies to help identify or quantify substances. Its unique structure allows for easy detection and can be used to improve the accuracy of analytical methods .
Zukünftige Richtungen
Naphthyridines, including 6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine, present a wide range of biological activity, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potential applications in medicine, particularly in cancer and infectious diseases treatment, make them a promising area for future research .
Eigenschaften
IUPAC Name |
6-methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-9-8(4-3-5-11-9)12-10(7)13-2/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRNGYXMCMMMAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196847 | |
| Record name | 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
CAS RN |
1820716-83-3 | |
| Record name | 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820716-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1458280.png)
![Methyl 2-(4-chloro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B1458281.png)

![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)


![2-(7-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1458288.png)


